molecular formula C5H9N B3050663 Cyclopent-3-en-1-amine CAS No. 27721-59-1

Cyclopent-3-en-1-amine

Cat. No.: B3050663
CAS No.: 27721-59-1
M. Wt: 83.13 g/mol
InChI Key: LJSBEPFUQWPNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent-3-en-1-amine is a chemical compound with the formula C5H9N . It is also known by other names such as 1-Amino-3-cyclopentene and CYCLOPENT-3-ENYLAMINE .


Synthesis Analysis

The synthesis of this compound involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with a double bond and an amine group . The molecular formula is C5H9N and the average mass is 83.132 Da .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The exact boiling point and other physical properties are not well-documented in the available literature.

Scientific Research Applications

1. Intramolecular Aziridination

Cyclopent-3-en-1-amine is used in the intramolecular aziridination process. Hu, Faraldos, and Coates (2009) explored the efficiency of forming 1-azatricyclo[2.2.1.0(2,6)]heptanes via this method, highlighting its potential in creating novel monoterpenes like 1-azatricyclene (Hu, Faraldos, & Coates, 2009).

2. Reactivity in Cycloadditions

Research by Huang, Lankau, and Yu (2014) found that this compound (as an amine catalyst) behaves differently from phosphine in cycloadditions with allenoates and enones, leading to different reaction products. This distinction is crucial in synthetic organic chemistry (Huang, Lankau, & Yu, 2014).

3. Role in Reductive Amination

Guo et al. (2019) demonstrated the application of this compound in the reductive amination of cyclopentanone, using Ru/Nb2O5 catalysts. This process is significant in producing cyclopentylamine, a valuable chemical in various industries (Guo et al., 2019).

4. Synthesis of Diamino-cyclopentenones

Gomes et al. (2018) utilized this compound in the synthesis of trans-4,5-Diamino-cyclopent-2-enones, showcasing its utility in creating compounds for chemical biology applications (Gomes, Esteves, Coelho, & Afonso, 2018).

Safety and Hazards

Cyclopent-3-en-1-amine may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

cyclopent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBEPFUQWPNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373354
Record name Cyclopent-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27721-59-1
Record name Cyclopent-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopent-3-en-1-amine
Reactant of Route 2
Reactant of Route 2
Cyclopent-3-en-1-amine
Reactant of Route 3
Cyclopent-3-en-1-amine
Reactant of Route 4
Cyclopent-3-en-1-amine
Reactant of Route 5
Cyclopent-3-en-1-amine
Reactant of Route 6
Cyclopent-3-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.